Heleurine

Description

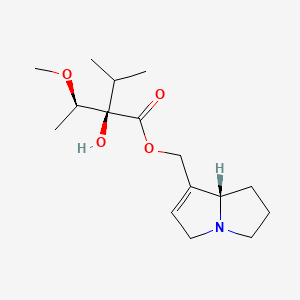

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H27NO4 |

|---|---|

Molecular Weight |

297.39 g/mol |

IUPAC Name |

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16-/m1/s1 |

InChI Key |

AORFDVNAPHMKAU-IVMMDQJWSA-N |

Isomeric SMILES |

C[C@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC |

Canonical SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Heleurine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heleurine is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Heliotropium genus.[1] As a member of the heliotridine-type PAs, it is characterized by a 1,2-unsaturated necine base, a structural feature associated with significant toxicity. The primary mechanism of action of this compound, like other toxic PAs, is not direct but relies on metabolic activation into reactive metabolites that subsequently cause cellular damage. This guide will delineate the core mechanisms of this compound's action, drawing from the extensive research on pyrrolizidine alkaloids.

Metabolic Activation of this compound

The toxicity of this compound is initiated by its metabolic activation, primarily in the liver. This process is a critical first step in its mechanism of action.

Role of Cytochrome P450

This compound is metabolized by cytochrome P450 (CYP) enzymes in the liver.[2][3] This enzymatic reaction converts the stable this compound molecule into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). The formation of these electrophilic metabolites is the pivotal event that leads to cellular toxicity.

Molecular Mechanism of Toxicity

The reactive DHPA metabolites of this compound are potent electrophiles that readily react with nucleophilic centers in cellular macromolecules. This covalent binding, or adduction, is the primary driver of this compound's cytotoxic and genotoxic effects.

Formation of DNA and Protein Adducts

DHPAs can alkylate DNA and proteins, forming stable covalent adducts.[2] The formation of these adducts disrupts normal cellular function and can lead to a variety of adverse outcomes.

-

DNA Adducts: DHPA can form cross-links within the DNA structure and between DNA and proteins. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage. This genotoxicity is a key factor in the carcinogenic potential of pyrrolizidine alkaloids.

-

Protein Adducts: The binding of DHPAs to proteins can impair their function. This can affect a wide range of cellular processes, including enzyme activity, signal transduction, and cytoskeletal integrity. The formation of protein adducts is a major contributor to the cytotoxic effects of these compounds.

Cellular Signaling Pathways Affected

The cellular damage induced by this compound adducts can trigger various signaling pathways, often culminating in apoptosis (programmed cell death). The hepatotoxicity of pyrrolizidine alkaloids is associated with the induction of both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: Damage to cellular components can lead to mitochondrial stress, resulting in the release of cytochrome c and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

Extrinsic (Death Receptor) Pathway: PAs can also trigger apoptosis through the activation of death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and subsequent executioner caspases.

References

Heleurine: Natural Sources, Isolation, and Toxicological Insights

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heleurine, a pyrrolizidine alkaloid, is a secondary metabolite found in various species of the Heliotropium genus. These compounds are of significant interest to the scientific community due to their potential biological activities and associated toxicities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation, and an exploration of its toxicological mechanism. Quantitative data on alkaloid content is presented, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Boraginaceae family, particularly within the genus Heliotropium. The concentration of this compound and other pyrrolizidine alkaloids (PAs) can vary significantly depending on the plant species, the specific part of the plant, and the geographic location.

The primary documented sources of this compound are:

-

Heliotropium europaeum : This annual herb is a well-established source of various pyrrolizidine alkaloids, including this compound.

-

Heliotropium indicum : Also known as Indian heliotrope, this plant's aerial parts and seeds have been reported to contain this compound.[1][2]

-

Heliotropium bacciferum

Quantitative analysis of pyrrolizidine alkaloids in Heliotropium species is crucial for understanding their potential for both therapeutic applications and toxicity. The following table summarizes the available quantitative data on total pyrrolizidine alkaloid content in Heliotropium europaeum, which provides an estimate of the potential yield of this compound.

| Plant Species | Plant Part | Analytical Method | Total Pyrrolizidine Alkaloid Content (% of dry weight) | This compound Presence | Reference |

| Heliotropium europaeum | Seeds | GC-MS | 0.28% | Identified | [3][4][5] |

| Heliotropium europaeum | Seeds | GC-MS | 0.02% (tertiary bases) | Identified | [4][5] |

Note: The specific percentage of this compound within the total pyrrolizidine alkaloid fraction is not explicitly stated in the available literature. However, it is identified as one of the constituent alkaloids.[3][4][5]

Experimental Protocols for Isolation of this compound

The isolation of this compound from its natural sources involves a multi-step process that includes extraction, purification, and characterization. The following is a generalized protocol compiled from various studies on the isolation of pyrrolizidine alkaloids from Heliotropium species.

Plant Material Collection and Preparation

-

Collection: Collect the desired plant parts (e.g., seeds, aerial parts) of Heliotropium europaeum or Heliotropium indicum.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Pyrrolizidine Alkaloids

This protocol describes a standard acid-base extraction method commonly used for alkaloids.

-

Defatting (Optional but Recommended):

-

Macerate the powdered plant material in a non-polar solvent like n-hexane or petroleum ether for 24-48 hours.

-

Filter the mixture and discard the solvent. This step removes fats and waxes that can interfere with subsequent extraction steps.

-

Air-dry the defatted plant material.

-

-

Acidic Extraction:

-

Macerate the defatted plant material in an acidic solution (e.g., 0.5 M H₂SO₄ or 5% acetic acid in ethanol) for 24-48 hours with occasional stirring. This process protonates the alkaloids, converting them into their salt forms, which are soluble in the acidic aqueous or alcoholic solution.

-

Filter the mixture and collect the acidic extract.

-

Repeat the extraction process two more times with fresh acidic solution to ensure complete extraction of the alkaloids.

-

Combine the acidic extracts.

-

-

Basification and Liquid-Liquid Extraction:

-

Make the combined acidic extract alkaline by slowly adding a base, such as 25% ammonium hydroxide solution, until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form.

-

Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like dichloromethane or chloroform. Repeat the extraction 3-5 times.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

Purification of this compound

The crude alkaloid extract is a mixture of various compounds. Chromatographic techniques are employed for the purification of this compound.

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica gel or alumina.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved extract onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions that show a spot corresponding to the Rf value of this compound.

-

-

Further Purification (if necessary):

-

For higher purity, the combined fractions can be subjected to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Characterization of this compound

The structure of the isolated this compound can be confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Signaling Pathways and Toxicological Mechanism

The toxicity of this compound, like other pyrrolizidine alkaloids, is primarily attributed to its metabolic activation in the liver.[6] The following diagram illustrates the proposed mechanism of this compound-induced hepatotoxicity.

References

Heleurine: A Technical Overview of a Pyrrolizidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Heleurine is a naturally occurring pyrrolizidine alkaloid found in various plant species of the Heliotropium genus.[1] As a member of this extensive class of secondary metabolites, this compound's chemical structure and potential biological activities are of interest to researchers in pharmacognosy, toxicology, and drug discovery. This technical guide provides a summary of the available information on the chemical structure and properties of this compound.

Chemical Structure and Properties

This compound is characterized by a necine base esterified with a necic acid. The core structure consists of a fused five-membered ring system containing a nitrogen atom, which is characteristic of pyrrolizidine alkaloids.[2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | [1][3] |

| Molecular Formula | C₁₆H₂₇NO₄ | [1][3] |

| Molecular Weight | 297.39 g/mol | [1][3] |

| CAS Number | 488-00-6 | [1][3] |

| Canonical SMILES | C--INVALID-LINK--C)(C(=O)OCC1=CCN2[C@H]1CCC2)O">C@HOC | [1][3] |

| InChIKey | AORFDVNAPHMKAU-INWMFGNUSA-N | [1][3] |

| Topological Polar Surface Area | 59 Ų | [3] |

| XLogP3 | 1.1 | [3] |

Spectroscopic Data

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively studied individually. However, the broader class of pyrrolizidine alkaloids is known for a range of biological effects, most notably hepatotoxicity.[3] This toxicity is generally attributed to the metabolic activation of the pyrrolizidine nucleus by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules.[3]

Some pyrrolizidine alkaloids and extracts from Heliotropium species have also been investigated for other potential activities:

-

Anti-inflammatory Activity: Extracts from Heliotropium indicum and Heliotropium strigosum have demonstrated anti-inflammatory effects in animal models.[5][6][7] The proposed mechanisms often involve the modulation of inflammatory pathways, though specific molecular targets for individual alkaloids are not always well-defined.

-

Cytotoxic Activity: Certain synthetic compounds with structural similarities to alkaloids have been shown to induce apoptosis in cancer cell lines.[8] The evaluation of this compound for such properties would require dedicated in vitro studies.

Due to the lack of specific studies on this compound, no signaling pathways or detailed mechanisms of action can be definitively described at this time.

Experimental Protocols

General Isolation Protocol for Pyrrolizidine Alkaloids from Heliotropium Species

The isolation of pyrrolizidine alkaloids from plant material typically involves extraction with a polar solvent, followed by acid-base partitioning and chromatographic separation.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Conclusion and Future Directions

This compound remains a relatively understudied pyrrolizidine alkaloid. While its chemical structure is known, there is a significant lack of data regarding its spectroscopic properties, specific biological activities, and mechanisms of action. Future research should focus on the isolation of this compound in sufficient quantities for comprehensive spectroscopic analysis and biological screening. Elucidating its potential cytotoxic, anti-inflammatory, or other pharmacological effects, along with its toxicological profile, would provide a more complete understanding of this natural product and its potential for drug development or as a toxicological reference standard.

References

- 1. This compound | C16H27NO4 | CID 12310403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of Heliotropium strigosum in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Chemical Defense: A Technical Guide to Heleurine Biosynthesis in Heliotropium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of plant secondary metabolites, renowned for their role in chemical defense and their potent hepatotoxicity. The genus Heliotropium is a prolific producer of these compounds, with heleurine being a characteristic PA. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on the enzymatic steps, presenting quantitative data, detailing relevant experimental protocols, and visualizing the core processes. Understanding this pathway is critical for applications in toxicology, drug development, and phytochemistry.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are esters composed of a necine base, a bicyclic amino alcohol, and one or more branched-chain carboxylic acids known as necic acids.[1][2] These compounds are found in numerous plant families, most notably Boraginaceae (including Heliotropiaceae), Asteraceae, and Fabaceae.[2][3] Their primary function in plants is defense against herbivores.[3] However, their presence as contaminants in food, animal feed, and herbal medicines poses a significant health risk to humans and livestock due to their potential for causing liver damage and carcinogenicity.[3][4] this compound, an ester of the necine base heliotridine and heleuric acid, is a representative PA found in various Heliotropium species.[5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound, like other PAs, involves three major stages: the synthesis of the necine base (heliotridine), the synthesis of the necic acid (heleuric acid), and the final esterification of these two moieties.

Necine Base (Heliotridine) Biosynthesis

The formation of the characteristic pyrrolizidine core begins with primary metabolites from the polyamine pathway.

Step 1: Homospermidine Synthesis The first committed step in PA biosynthesis is the formation of the uncommon polyamine homospermidine.[6] This reaction is catalyzed by homospermidine synthase (HSS) , an NAD⁺-dependent enzyme that transfers an aminobutyl group from spermidine to putrescine.[6] Plant HSS is believed to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism.[6] While DHS also exhibits some HSS activity, the specialized HSS enzyme is significantly more efficient in producing homospermidine.[6]

Step 2: Oxidation and Cyclization of Homospermidine The subsequent and critical step involves the oxidative deamination and cyclization of homospermidine to form the bicyclic pyrrolizidine scaffold. In Heliotropium indicum, this is catalyzed by a single copper-containing amine oxidase known as homospermidine oxidase (HSO) .[7][8] This enzyme performs a remarkable two-step oxidation of both primary amino groups of homospermidine, leading to the formation of the intermediate, 1-formylpyrrolizidine, which is the core bicyclic structure of the necine base.[7]

Step 3: Formation of Heliotridine Further enzymatic modifications, which are not yet fully characterized, convert 1-formylpyrrolizidine into the final necine base, heliotridine. These modifications likely involve reduction and hydroxylation steps to produce the specific stereochemistry of heliotridine, which is a stereoisomer of the more common retronecine base.[3][4]

Necic Acid (Heleuric Acid) Biosynthesis

While the necine base pathway is relatively conserved, the biosynthesis of the diverse necic acids is more varied.[2] Necic acids are typically derived from common amino acids.[2] Heleuric acid is a C7 monocarboxylic acid. Feeding experiments with other PAs containing C7 necic acids suggest that they are derived from the amino acids valine and isoleucine .[9][10] The precise enzymatic steps leading from these amino acid precursors to heleuric acid have not yet been fully elucidated but likely involve a series of transaminations, decarboxylations, hydroxylations, and isomerizations.

Esterification

The final step in this compound biosynthesis is the esterification of the C9-hydroxyl group of the heliotridine base with heleuric acid. The specific enzyme(s), likely belonging to the acyltransferase family, that catalyze this crucial coupling reaction have not yet been identified. This remains a key area for future research in understanding the complete biosynthesis of PAs.

Quantitative Data Presentation

The concentration of this compound and other PAs can vary significantly between different Heliotropium species, as well as between different plant organs and developmental stages. The majority of PAs in the plant exist as non-toxic N-oxides, which can be converted to their toxic tertiary base forms upon ingestion.[11]

| Species | Plant Part | Total PA Content (% dry weight) | This compound Presence | Reference |

| Heliotropium europaeum | Seeds | 0.28% | Identified | [11] |

| Heliotropium europaeum | Whole Plant | 0.5 - 5% | Identified | [3] |

| Heliotropium rotundifolium | Whole Plant | Not specified | Identified | [5] |

| Heliotropium hirsutissimum | Whole Plant | Not specified | Identified | [5] |

Table 1: Summary of quantitative and qualitative data on pyrrolizidine alkaloids in select Heliotropium species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of phytochemical, biochemical, and molecular biology techniques.

Protocol: Extraction and Analysis of PAs by GC-MS

This protocol is adapted from the analysis of Heliotropium europaeum seeds and is suitable for the qualitative and quantitative analysis of this compound and related PAs.[11]

-

Defatting: Air-dried and powdered plant material (e.g., 10 g) is defatted with hexane (3 x 100 ml).

-

Acidic Extraction: The defatted material is homogenized twice in 100 ml of 0.5 M H₂SO₄ and allowed to stand for one hour each time. The mixture is then filtered.

-

Fractionation: The acidic extract is divided.

-

Tertiary Bases (Fraction A): One portion is made alkaline to pH 10.5 with 25% ammonia solution and extracted with dichloromethane (3 x 100 ml). The organic phase is dried over anhydrous Na₂SO₄ and evaporated to yield the free tertiary bases.

-

Total Alkaloids (Fraction B): The second portion is reduced with zinc dust to convert N-oxides to their corresponding tertiary bases. The mixture is filtered, made alkaline to pH 10.5 with ammonia, and extracted with dichloromethane as described above. This fraction contains the total alkaloid content.

-

-

GC-MS Analysis: The dried residues from Fractions A and B are redissolved in a suitable solvent (e.g., dichloromethane) for analysis.

-

Column: HP-5MS (or equivalent)

-

Carrier Gas: Helium

-

Temperature Program: 120°C (3 min) to 230°C at 20°C/min, then to 290°C (2 min) at 10°C/min.

-

Detection: Mass spectrometry (EI, 70 eV).

-

Quantification: External standard method using a known concentration of a reference PA.

-

Protocol: Homospermidine Synthase (HSS) Enzyme Assay

This protocol is based on the characterization of HSS from Senecio vernalis and can be adapted for Heliotropium species.[6]

-

Enzyme Extraction: Plant tissue (e.g., roots) is pulverized in liquid nitrogen and extracted in a phosphate buffer (e.g., 50 mM KH₂PO₄, pH 8.7) containing dithioerythritol, NAD⁺, and spermidine to stabilize the enzyme.

-

Reaction Mixture: The assay is conducted in a final volume containing:

-

Phosphate buffer (pH 8.7)

-

400 µM Putrescine

-

400 µM Spermidine

-

NAD⁺

-

Enzyme extract

-

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Analysis: The reaction is stopped (e.g., by adding perchloric acid). The product, homospermidine, can be quantified by derivatizing the polyamines in the mixture followed by HPLC analysis with fluorescence or UV detection.[12]

Protocol: Homospermidine Oxidase (HSO) Enzyme Assay

This assay is adapted from protocols for other amine oxidases and is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the HSO reaction.[8][13]

-

Enzyme Source: HSO can be studied using crude protein extracts from Heliotropium tissue or via heterologous expression in a system like Nicotiana benthamiana.[13]

-

Reaction Mixture: A photometric assay can be set up in a 96-well plate containing:

-

Phosphate buffer (pH 7.5)

-

1 mM Homospermidine (substrate)

-

Horseradish peroxidase (HRP)

-

A chromogenic substrate for HRP (e.g., ABTS or Amplex Red)

-

Enzyme extract

-

-

Measurement: The rate of color change is measured spectrophotometrically (e.g., at 405 nm for ABTS). The activity is proportional to the rate of H₂O₂ production.

-

Controls: Reactions lacking the homospermidine substrate or the enzyme extract should be run as negative controls.

Mandatory Visualizations

Conclusion and Future Directions

The biosynthesis of this compound in Heliotropium begins with the well-characterized formation of homospermidine by HSS, followed by its conversion to the pyrrolizidine core by HSO. While the general origins of the necic acid moiety are understood to be from amino acids, the specific pathways for heleuric acid and the crucial final esterification step remain significant knowledge gaps. Further research employing transcriptomics, proteomics, and gene silencing techniques will be instrumental in identifying the missing enzymes, particularly the acyltransferases. A complete understanding of this pathway will not only enhance our knowledge of plant chemical ecology but also provide tools for managing PA toxicity and potentially harnessing these complex molecules for novel therapeutic applications.

References

- 1. Structural and Biophysical Characterization of the Bacterial Homospermidine Synthase from Blastochloris viridis to Provide Insights into Substrate Recognition and Reaction Mechanism [macau.uni-kiel.de]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and catalytic characterization of Blastochloris viridis and Pseudomonas aeruginosa homospermidine synthases supports the essential role of cation–π interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. THE BIOSYNTHESIS OF ISOLEUCINE AND VALINE. I. ENZYMATIC TRANSFORMATION OF THE DIHYDROXY ACID PRECURSORS TO THE KETO ACID PRECURSORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of Heleurine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the toxicological profile of heleurine. A comprehensive search of scientific literature and toxicological databases has revealed a significant lack of specific quantitative data and detailed experimental studies for this particular pyrrolizidine alkaloid. The information presented herein is largely based on the broader understanding of pyrrolizidine alkaloid toxicity.

Introduction

This compound is a pyrrolizidine alkaloid (PA) identified in various plant species of the Heliotropium genus, including Heliotropium europaeum and Heliotropium bacciferum.[1] Pyrrolizidine alkaloids are a large class of naturally occurring compounds known for their potential toxicity, primarily targeting the liver. The presence of this compound in plants that have been associated with livestock poisoning underscores the need to understand its specific toxicological properties. However, it is crucial to note that most toxicological research has focused on the effects of ingesting the entire plant or extracts containing a mixture of several PAs, rather than on isolated this compound.

Chemical Identity

-

Chemical Name: [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

-

CAS Number: 488-00-6

-

Molecular Formula: C₁₆H₂₇NO₄

-

Molecular Weight: 297.39 g/mol [1]

-

Class: Pyrrolizidine Alkaloid (Heliotridine-type)

Toxicological Data

A thorough review of available literature and databases indicates a lack of specific quantitative toxicological data for isolated this compound . Values such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and IC50 (half-maximal inhibitory concentration) are not documented for this compound. The toxicity of this compound is inferred from studies on Heliotropium species and the well-established toxic properties of the pyrrolizidine alkaloid class.

Table 1: Quantitative Toxicological Data for this compound

| Parameter | Value | Species/Test System | Route of Administration | Reference |

| LD50 | Not Available | - | - | - |

| NOAEL | Not Available | - | - | - |

| IC50 | Not Available | - | - | - |

Data Not Available: Extensive searches did not yield specific quantitative toxicity values for this compound.

General Toxicology of Pyrrolizidine Alkaloids

The toxicological profile of this compound is presumed to follow the general pattern established for unsaturated pyrrolizidine alkaloids.

4.1. Mechanism of Toxicity: Bioactivation

The primary mechanism of PA toxicity involves metabolic activation in the liver.[2] PAs themselves are relatively inert; however, they are converted by cytochrome P450 enzymes into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites are potent electrophiles that can alkylate cellular macromolecules, including DNA, proteins, and amino acids. This process, known as bioactivation, is a critical initiating step in the cascade of cellular damage.

dot

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Heleurine and Related Pyrrolizidine Alkaloids

Disclaimer: Direct experimental data on the therapeutic effects of the pyrrolizidine alkaloid Heleurine is limited in publicly available scientific literature. This guide synthesizes the available information on this compound and closely related compounds and extracts from the Heliotropium genus, which is a known source of this compound. The findings presented herein are largely based on studies of these related substances and should be interpreted with caution as they may not be directly attributable to this compound itself.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species, notably within the Heliotropium genus.[1] While PAs are well-documented for their potential toxicity, particularly hepatotoxicity, there is also emerging research into their pharmacological activities, including potential anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic effects of compounds closely related to this compound, with a focus on quantitative data, experimental methodologies, and associated cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of extracts and compounds from Heliotropium species, which are known to contain this compound.

| Compound/Extract | Biological Activity | Assay | Target/Cell Line | Result | Reference |

| Heliotropium bacciferum Extract | Cytotoxicity | MTT Assay | MCF-7 | 55% inhibition at 100 µg/mL | [2] |

| 52.5% inhibition at 150 µg/mL | [2] | ||||

| Heliotrine (from H. bacciferum) | Anti-metastatic | Molecular Docking | Wnt2, GSK3β, β-catenin | High binding energy | [2] |

| Heliotropium europaeum Butanol Fraction | Anti-inflammatory | Oxidative Burst Assay (ROS) | - | IC₅₀: 14.7 ± 2.5 µg/mL | [3] |

| Heliotropium europaeum Extracts | Anticancer | MTT Assay | MCF-7, 3T3, HeLa | No significant activity | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research in this field.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human breast cancer cells (MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[2]

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., Heliotropium bacciferum extract) for a specified period (e.g., 24-72 hours).[2]

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.

2. Anti-inflammatory Activity (Oxidative Burst Assay)

This assay measures the production of reactive oxygen species (ROS) by phagocytes, which is a key event in the inflammatory response.

-

Cell Isolation: Phagocytic cells (e.g., neutrophils) are isolated from whole blood.

-

Chemiluminescence Detection: The assay is performed using a chemiluminescence technique where a luminol-based substrate is oxidized by ROS, leading to the emission of light.

-

Treatment: The isolated cells are treated with the test compound (e.g., Heliotropium europaeum butanol fraction) before being stimulated to induce an oxidative burst.[3]

-

Measurement: The light emission is measured using a luminometer, and the inhibitory effect of the compound on ROS production is determined.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the anti-inflammatory potency of the test substance.[3]

Signaling Pathways and Mechanisms of Action

The potential anticancer effects of pyrrolizidine alkaloids from Heliotropium species may be mediated through the modulation of key cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. The pyrrolizidine alkaloid heliotrine, found in Heliotropium bacciferum, has been suggested to exert its anti-metastatic effects by targeting components of this pathway.[2]

Caption: Proposed mechanism of Heliotrine's interference with the Wnt/β-catenin signaling pathway.

In a simplified model, Wnt ligands bind to Frizzled receptors, leading to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, marking it for degradation. This allows β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation and metastasis. Heliotrine is suggested to interfere with this pathway, potentially by interacting with components like Glycogen Synthase Kinase 3 Beta (GSK3β), leading to the suppression of metastatic processes.[2]

Conclusion and Future Directions

The preliminary evidence from studies on extracts and compounds from the Heliotropium genus suggests that certain pyrrolizidine alkaloids may possess therapeutic potential, particularly in the realms of anticancer and anti-inflammatory applications. However, the significant toxicity associated with this class of compounds remains a major hurdle.

Future research should focus on the isolation and rigorous pharmacological and toxicological evaluation of individual alkaloids, such as this compound, to delineate their specific bioactivities and safety profiles. A thorough understanding of their mechanisms of action at the molecular level is imperative for any potential therapeutic development. Structure-activity relationship studies could also aid in the design of synthetic analogs with improved therapeutic indices. Given the nascent stage of research on the specific therapeutic effects of this compound, further in-depth investigation is warranted to explore its potential as a lead compound for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-metastatic Effect of Heliotropium bacciferum on MCF-7 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-Inflammatory, Anticancer (MCF-7, 3T3, and HeLa Cell Lines), and Brine Shrimp Lethality Assay and FTIR Analysis of the Extract and Fractions of the Whole Plant of Heliotropium europaeum - PubMed [pubmed.ncbi.nlm.nih.gov]

Heleurine: A Technical Whitepaper on its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heleurine, a pyrrolizidine alkaloid primarily isolated from plants of the Heliotropium genus, has been a subject of scientific investigation for decades. This technical guide provides a comprehensive overview of this compound, focusing on its historical discovery, physicochemical properties, and known biological activities. The document details the methodologies for its isolation and characterization, presents available quantitative data on its toxicity, and explores its mechanism of action. Particular emphasis is placed on the presentation of experimental protocols and the visualization of related scientific workflows.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) first identified in the mid-20th century. PAs are a large class of heterocyclic organic compounds produced by many plant species, often as a defense mechanism against herbivores. They are known for their potential toxicity, particularly hepatotoxicity, which has been a significant area of research. This guide aims to consolidate the existing scientific knowledge on this compound for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

Discovery and Historical Research

The initial isolation of this compound was reported in 1954 by C. C. J. Culvenor from Heliotropium europaeum[1]. This discovery was part of a broader effort to identify and characterize the toxic constituents of plants responsible for livestock poisoning. Subsequent research by Culvenor and his colleagues further elucidated the chemical structure of this compound and other related pyrrolizidine alkaloids[1][2]. These early studies laid the foundation for understanding the structure-activity relationships within this class of compounds. A significant contribution to the structural understanding of this compound came from a 1985 publication by Mackay, Mitrprachachon, Oliver, and Culvenor, which detailed its crystal structure[1].

Physicochemical Properties

This compound is characterized by a pyrrolizidine nucleus esterified with heliotric acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇NO₄ | [3] |

| Molecular Weight | 297.39 g/mol | [3] |

| IUPAC Name | [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | [3] |

| CAS Number | 488-00-6 | [3] |

| Natural Sources | Heliotropium europaeum, Heliotropium bacciferum, Heliotropium supinum | [1][2][3] |

Biological Activity and Toxicity

The biological activity of this compound, like many pyrrolizidine alkaloids, is primarily associated with its toxicity. The mechanism of toxicity is generally understood to involve metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are potent alkylating agents. These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Quantitative Toxicity Data

The acute toxicity of this compound has been determined in animal studies. The following table summarizes the available quantitative data.

| Assay | Species | Value | Source |

| LD₅₀ (Lethal Dose, 50%) | Rat (male) | 616 mg/kg |

Experimental Protocols

This section provides an overview of the methodologies that would be employed for the isolation and characterization of this compound, based on general procedures for pyrrolizidine alkaloids.

Isolation of this compound from Heliotropium Species

The following workflow outlines a typical procedure for the isolation of this compound from plant material.

Methodology:

-

Extraction: Dried and powdered plant material from a Heliotropium species is subjected to maceration with a suitable solvent, typically methanol, to extract the alkaloids[4].

-

Acid-Base Extraction: The crude extract is concentrated and then subjected to an acid-base extraction procedure to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted back into an organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The enriched alkaloid fraction is then purified using column chromatography on silica gel or alumina. Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) separates the individual alkaloids.

-

Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and may be subjected to further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound[4].

Structure Elucidation

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, as was done for this compound by Mackay et al. in 1985[1].

Signaling Pathways

While the general mechanism of pyrrolizidine alkaloid toxicity through the formation of DNA and protein adducts is established, the specific signaling pathways that are disrupted by this compound have not been extensively studied. Research on related compounds and crude extracts of Heliotropium species suggests potential involvement of pathways related to cell proliferation and apoptosis. For instance, an extract of Heliotropium bacciferum, which contains this compound, has been shown to suppress the GSK3β and Wnt2 signaling pathways in MCF-7 breast cancer cells[5]. The diagram below illustrates a hypothetical workflow for investigating the effect of this compound on a generic signaling pathway.

Synthesis

The total synthesis of complex natural products like this compound is a challenging endeavor. While specific literature on the total synthesis of this compound was not identified in the conducted search, the general approach would likely involve the asymmetric synthesis of the pyrrolizidine core (supinidine) and the heliotric acid moiety, followed by their esterification.

Conclusion and Future Directions

This compound remains a compound of interest primarily due to its toxicity and its presence in plants that can contaminate foodstuffs and animal feed. While its basic chemical properties and structure are well-established, there is a need for further research in several areas. Specifically, more detailed studies are required to determine its cytotoxic and anti-proliferative effects against a range of cancer cell lines to obtain quantitative IC₅₀ values. Furthermore, a deeper investigation into its impact on specific cellular signaling pathways could provide valuable insights into its mechanism of action and potential for therapeutic development, should its toxicity be manageable through structural modification. The development of a total synthesis route would also be beneficial for producing analogs for structure-activity relationship studies.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H27NO4 | CID 12310403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. unn.edu.ng [unn.edu.ng]

- 5. Anti-metastatic Effect of Heliotropium bacciferum on MCF-7 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Biological Activity of Heleurine N-oxide and Related Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific, in-depth data on the biological activity of Heleurine N-oxide is exceptionally limited. This guide synthesizes the available information on closely related pyrrolizidine alkaloid N-oxides (PANOs) to provide a contextual understanding of the potential activities of this compound N-oxide. All data and experimental details presented herein are based on studies of analogous compounds and should be interpreted with caution as they may not be directly transferable to this compound N-oxide.

Introduction to this compound N-oxide and Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species, particularly within the Heliotropium genus of the Boraginaceae family.[1] In biological systems, PAs frequently exist as their corresponding N-oxides.[2][3] These compounds are of significant interest to the scientific community due to their wide range of biological activities, which include potential anticancer and cytotoxic effects.[4] However, many PAs are also known for their hepatotoxicity, which presents a major challenge in their development as therapeutic agents.[1]

This technical guide aims to provide a comprehensive overview of the known biological activities of pyrrolizidine alkaloid N-oxides, with a specific focus on their potential relevance to cancer therapy. Due to the scarcity of data on this compound N-oxide, this document will draw upon research conducted on structurally similar and more extensively studied PANOs, such as indicine N-oxide and heliotrine N-oxide.

General Biological Activities of Pyrrolizidine Alkaloid N-Oxides

Pyrrolizidine alkaloids and their N-oxides have been reported to possess a variety of biological properties, including:

-

Anticancer and Cytotoxic Activity: Numerous studies have highlighted the potential of PANOs as anticancer agents.[4] Their cytotoxic effects are a key area of investigation for the development of new cancer therapies.

-

Anti-inflammatory Effects: Some pyrrolizidine alkaloids have demonstrated anti-inflammatory properties, suggesting a potential therapeutic application in inflammatory diseases.

-

Antimicrobial Activity: Certain PANOs have been shown to exhibit activity against various microorganisms.[5]

It is crucial to note that the biological activity of PANOs is often a double-edged sword, with promising therapeutic effects frequently accompanied by significant toxicity, particularly to the liver.[1]

Insights from Related Pyrrolizidine Alkaloid N-Oxides

While specific data for this compound N-oxide is lacking, research on other PANOs from the Heliotropium genus can offer valuable insights into its potential mechanism of action.

Anticancer Activity of Indicine N-oxide

Indicine N-oxide, another PANO isolated from Heliotropium indicum, has been one of the more studied compounds in this class for its anticancer properties.[1] It has been investigated for its potential to inhibit the growth of various cancer cell lines.

Anti-inflammatory Action of Heliotrine

Heliotrine, a closely related pyrrolizidine alkaloid, has been noted for its anti-inflammatory capabilities. This activity is an important consideration, as inflammation is a critical component of the tumor microenvironment.

Postulated Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound N-oxide have not been elucidated. However, based on the activities of other cytotoxic natural products and related N-oxides, several pathways could be hypothetically involved. A generalized workflow for investigating the cytotoxic mechanism of a novel compound like this compound N-oxide is presented below.

Caption: Hypothetical workflow for investigating the biological activity of this compound N-oxide.

A potential mechanism of action for cytotoxic PANOs could involve the induction of apoptosis (programmed cell death) and/or cell cycle arrest in cancer cells. The diagram below illustrates a generalized signaling cascade for apoptosis that could be investigated.

Caption: A potential intrinsic apoptosis pathway that could be induced by this compound N-oxide.

Future Directions and Conclusion

The biological activity of this compound N-oxide remains a largely unexplored area of research. While the broader class of pyrrolizidine alkaloid N-oxides has shown promise, particularly in the context of anticancer research, the lack of specific data for this compound N-oxide underscores the need for further investigation.

Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound N-oxide is the essential first step for any biological evaluation.

-

In Vitro Cytotoxicity Screening: Testing the compound against a panel of cancer cell lines to determine its cytotoxic potential and selectivity.

-

Mechanism of Action Studies: Investigating the effects of this compound N-oxide on apoptosis, cell cycle progression, and key signaling pathways in cancer cells.

-

In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and, critically, the toxicity profile of this compound N-oxide in animal models.

References

- 1. Systematic review of the phytochemical compounds use of Heliotropium indicum taking advantage of its advantage in modern medicine - MedCrave online [medcraveonline.com]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids and their Biological Properties from Indian Heliotropium Species | Semantic Scholar [semanticscholar.org]

- 4. Pyrrolizidine Alkaloids and their Biological Properties from Indi...: Ingenta Connect [ingentaconnect.com]

- 5. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis Reveals Scant Data on Heleurine Structure-Activity Relationships

Heleurine is a known pyrrolizidine alkaloid found in plants of the Heliotropium genus. While the general class of pyrrolizidine alkaloids has been studied for their biological activities, including potential cytotoxicity and anticancer effects, specific and detailed SAR studies on this compound and its analogues are absent from the current body of scientific literature.

Our research efforts to collate information for an in-depth technical guide uncovered the following:

-

Lack of Quantitative SAR Data: No studies were identified that systematically modify the structure of this compound and quantify the corresponding changes in biological activity. As a result, it is not possible to construct tables summarizing the effects of different functional groups or structural modifications on its potency or selectivity.

-

Absence of Detailed Experimental Protocols: The scientific literature does not contain specific, detailed experimental methodologies for key experiments related to the SAR of this compound. This includes protocols for its synthesis, the generation of analogues, and the biological assays used to evaluate them.

-

No Elucidated Signaling Pathways: There is no information available on the specific signaling pathways that this compound may modulate. Consequently, the creation of diagrams illustrating its mechanism of action or experimental workflows for its study is not feasible based on current knowledge.

While general information on the chemical and physical properties of this compound is available in chemical databases such as PubChem, this does not extend to its biological interactions and structure-activity relationships. Broader studies on other pyrrolizidine alkaloids suggest that the necine base and the necic acid portions of the molecule are critical for their biological effects. However, without specific studies on this compound, any discussion of its SAR would be purely speculative.

Heleurine: A Technical Whitepaper on a Pyrrolizidine Alkaloid Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heleurine, a pyrrolizidine alkaloid (PA) found in various plant species of the Heliotropium genus, represents a class of secondary metabolites with a range of biological activities. PAs are known for their complex chemical structures and diverse toxicological and pharmacological profiles. This technical guide provides an in-depth overview of this compound, positioning it within the broader context of pyrrolizidine alkaloids. Due to the limited availability of specific data for this compound, this document synthesizes current knowledge on PAs as a class to infer potential properties and mechanisms of action for this compound. The guide covers the chemical properties, natural sources, and the general biosynthetic pathway of PAs. Furthermore, it presents generalized experimental protocols for the isolation, purification, and evaluation of biological activities, such as cytotoxicity, anti-inflammatory, and antimicrobial effects, which are relevant for the study of this compound. This document also explores potential signaling pathways that may be modulated by PAs and provides visualizations to aid in the understanding of these complex biological processes. All quantitative data for related compounds are summarized in structured tables to facilitate comparison.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring secondary metabolite belonging to the pyrrolizidine alkaloid (PA) class.[1][2] These compounds are synthesized by plants as a defense mechanism against herbivores.[1][2] PAs are characterized by a core structure of two fused five-membered rings sharing a nitrogen atom, known as the necine base.[1] This necine base is esterified with one or more necic acids, which are branched-chain carboxylic acids.[2]

This compound has been identified in plant species such as Heliotropium bacciferum and Heliotropium europaeum.[3] While extensive research exists for the broader PA class, specific data on the biological activities and mechanisms of action of this compound are limited. This guide, therefore, draws upon the wider body of knowledge on PAs to provide a comprehensive technical overview relevant to this compound.

Chemical Properties of this compound [3]

| Property | Value |

| Chemical Formula | C₁₆H₂₇NO₄ |

| Molecular Weight | 297.39 g/mol |

| IUPAC Name | [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |

| CAS Number | 488-00-6 |

| PubChem CID | 12310403 |

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids is a complex enzymatic process that originates from amino acids. The pathway can be broadly divided into the formation of the necine base and the synthesis of the necic acids, followed by their esterification.

Biosynthesis of the Necine Base

The biosynthesis of the necine base starts from the amino acid L-arginine, which is converted to putrescine. The key enzyme in this pathway is homospermidine synthase (HSS) , which catalyzes the NAD⁺-dependent condensation of two molecules of putrescine to form homospermidine.[1][4][5] This is the first committed step in PA biosynthesis.[2][6] Subsequent oxidation and cyclization steps lead to the formation of the characteristic bicyclic pyrrolizidine core.[1]

Figure 1: Simplified Biosynthesis of the Necine Base.

Biosynthesis of Necic Acids and Esterification

The necic acid moieties of PAs are derived from various amino acids, such as isoleucine, leucine, and valine. The specific pathways for their synthesis are diverse and contribute to the structural variety of PAs. The final step in the biosynthesis is the esterification of the necine base with one or more necic acids, a reaction catalyzed by specific acyltransferases. The exact enzymes and intermediates in the biosynthesis of the necic acid of this compound have not yet been fully elucidated.

Biological Activities and Toxicological Profile

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is a significant concern for human and animal health.[1][2] The toxicity is primarily due to the metabolic activation of PAs in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters that can form adducts with DNA and proteins.[1]

While specific quantitative data for this compound is scarce, studies on various PAs have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Quantitative Data for Pyrrolizidine Alkaloids

The following table summarizes IC₅₀ and MIC values for various PAs to provide a comparative context for the potential activity of this compound. It is important to note that these values are not specific to this compound.

| Alkaloid | Activity | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |

| Retrorsine | Cytotoxicity | HepG2 | 270 (IC₂₀) | [7] |

| Clivorine | Cytotoxicity | HepG2 | 13 (IC₂₀) | [7] |

| Senecionine | Cytotoxicity | HepG2 | 660 (IC₂₀) | [8] |

| Lasiocarpine | Cytotoxicity | CRL-2118 | ~100 | [9] |

| Heliotrine | Cytotoxicity | CRL-2118 | ~200 | [9] |

| Monocrotaline | Anti-T. vaginalis | Trichomonas vaginalis | >1000 | [10] |

| Usaramine | Biofilm Inhibition | Staphylococcus epidermidis | ~1000 (at 1 mg/mL) | [10] |

| Europine | Antibacterial | Escherichia coli | Not specified | [11] |

| Lasiocarpine | Antibacterial | Escherichia coli | Not specified | [11] |

Note: IC₂₀ represents the concentration causing 20% inhibition.

Potential Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is lacking, many natural products, including alkaloids, are known to modulate key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis. Based on the activities of other alkaloids, potential targets for this compound could include the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

Figure 2: Generalized NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.

References

- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H27NO4 | CID 12310403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

The Genotoxic Profile of Heleurine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heleurine, a pyrrolizidine alkaloid (PA) of the heliotridine type, is a natural phytotoxin found in various plant species, including those of the Heliotropium genus. Like many PAs, this compound is suspected to be genotoxic following metabolic activation. This technical guide provides a comprehensive overview of the current understanding of the genotoxicity of this compound and its metabolites. Due to a scarcity of direct quantitative data for this compound, this guide draws upon the extensive research conducted on structurally similar and well-characterized heliotridine-type PAs, such as heliotrine and lasiocarpine, to infer the likely genotoxic mechanisms and effects of this compound. This document details the metabolic activation pathways, the formation of DNA adducts, and the resulting genotoxic endpoints. It also provides standardized experimental protocols for key genotoxicity assays and visualizes the critical pathways and workflows using the DOT language for Graphviz. This guide is intended to be a valuable resource for researchers and professionals involved in the toxicological assessment of PAs and the development of pharmaceuticals where such structures may be relevant.

Introduction to this compound and Pyrrolizidine Alkaloid Genotoxicity

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by numerous plant species worldwide.[1][2] A significant portion of these PAs are known to be genotoxic and carcinogenic, posing a potential risk to human and animal health through the consumption of contaminated food, herbal remedies, and supplements.[1][3] this compound is a monoester PA belonging to the heliotridine class. The genotoxicity of PAs is not inherent to the parent compound but arises from its metabolic activation, primarily in the liver.[3][4]

The general mechanism of PA-induced genotoxicity involves the metabolic conversion of the necine base into highly reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular macromolecules, including DNA, to form covalent adducts.[1][3] These DNA adducts can disrupt normal cellular processes like DNA replication and transcription, leading to mutations, chromosomal aberrations, and ultimately, cancer.[1]

Metabolic Activation of this compound and Formation of Reactive Metabolites

The bioactivation of this compound, like other heliotridine-type PAs, is initiated by cytochrome P450 (CYP) enzymes in the liver.[5] The process is believed to follow a pathway analogous to that of heliotrine and lasiocarpine.

The key steps in the metabolic activation of this compound are:

-

Dehydrogenation: CYP enzymes, particularly of the CYP3A and CYP2B subfamilies, catalyze the dehydrogenation of the heliotridine necine base at the C1 and C2 positions, forming a highly reactive pyrrolic ester intermediate known as dehydrothis compound.[6]

-

Hydrolysis and Formation of DHP: This unstable pyrrolic ester can undergo hydrolysis to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[1][3] DHP is a relatively stable, but still reactive, secondary metabolite that is considered a key player in the genotoxicity of many PAs.[1][3]

References

- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enzymatic Impact of Pyrrolizidine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the enzymatic effects of Heleurine is limited in publicly accessible literature. This guide provides an in-depth analysis of the well-documented effects of Pyrrolizidine Alkaloids (PAs), the chemical class to which this compound belongs. The mechanisms and effects described herein are expected to be broadly applicable to this compound and serve as a critical resource for research and development.

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by numerous plant species. Their significance in toxicology and drug development stems from their potent hepatotoxicity, which is intricately linked to their metabolic activation by hepatic enzyme systems. This technical guide synthesizes the current understanding of the effects of PAs on key enzyme systems, with a focus on cytochrome P450, acetylcholinesterase, and antioxidant enzymes. We provide a comprehensive overview of the mechanisms of action, quantitative data on enzyme inhibition and cellular effects, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals. The primary mechanism of PA-induced toxicity involves their bioactivation by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, into highly reactive pyrrolic esters. These metabolites readily form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, genotoxicity, and carcinogenicity. While the primary focus of PA research has been on their toxicity, some PAs have also been investigated for their pharmacological properties, including the inhibition of acetylcholinesterase. Furthermore, the toxic effects of PAs are associated with the depletion of cellular antioxidants and the modulation of antioxidant enzyme activities. This guide aims to provide a consolidated resource to support further investigation into the enzymatic interactions of this important class of compounds.

Effects on Major Enzyme Systems

Cytochrome P450 Family

The metabolism of PAs by cytochrome P450 enzymes is the critical initiating step in their toxicity. The isoforms CYP3A and CYP2B are generally the most involved in the metabolic activation of PAs.[1] This bioactivation leads to the formation of dehydropyrrolizidine alkaloids (DHPA), which are reactive electrophiles.

Table 1: Cytotoxicity of Pyrrolizidine Alkaloids in CYP3A4-Overexpressing HepG2 Cells

| Pyrrolizidine Alkaloid | EC50 (µM) after 72h Exposure |

| Lasiocarpine | < 2 |

| Seneciphylline | 2 - 60 |

| Senecionine | 2 - 60 |

| Retrorsine | 2 - 60 |

| Echimidine | 2 - 60 |

| Riddelliine | 2 - 60 |

| Heliotrine | 2 - 60 |

| Europine | > 60 |

| Monocrotaline | > 60 |

| Indicine | > 60 |

| Lycopsamine | > 60 |

Data sourced from a study on the cytotoxicity of eleven structurally different PAs in human HepG2 liver cells with CYP3A4 overexpression.[2] The EC50 values represent the concentration at which 50% of the maximum cytotoxic effect is observed.

Acetylcholinesterase (AChE)

Several PAs have been shown to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity, however, is generally observed at relatively high concentrations, suggesting it may not be the primary mechanism of their toxicity but could be relevant for specific pharmacological investigations.

Table 2: Acetylcholinesterase Inhibitory Activity of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | IC50 (mM) | Source Organism |

| 7-O-angeloyllycopsamine N-oxide | 0.276 - 0.769 | Echium confusum |

| Echimidine N-oxide | 0.276 - 0.769 | Echium confusum |

| Echimidine | 0.276 - 0.769 | Echium confusum |

| 7-O-angeloylretronecine | 0.276 - 0.769 | Echium confusum |

| 7-O-angeloylechinatine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus |

| 3′-O-acetylheliosupine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus |

| Heliosupine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus |

| Heliosupine | 0.53 - 0.60 | Solenanthus lanatus |

IC50 values represent the concentration of the PA required to inhibit 50% of the acetylcholinesterase activity.[1][3]

Antioxidant Enzyme Systems

The hepatotoxicity induced by PAs is closely linked to oxidative stress. PAs and their metabolites can deplete cellular glutathione (GSH) and alter the activity of GSH-related antioxidant enzymes. For instance, some PAs have been shown to decrease the activities of glutathione S-transferase (GST), glutathione peroxidase (GPX), and glutathione reductase (GR).[4][5] This disruption of the cellular antioxidant defense system exacerbates the damage caused by the reactive pyrrolic esters.

Experimental Protocols

In Vitro Assessment of PA-Induced Hepatotoxicity using Liver Microsomes

This protocol outlines a general procedure for evaluating the metabolic activation and potential hepatotoxicity of PAs using liver microsomes.

Objective: To determine the rate of PA metabolism and the formation of reactive metabolites by liver microsomal enzymes.

Materials:

-

Test pyrrolizidine alkaloid (e.g., monocrotaline, retrorsine)

-

Liver microsomes (from human, rat, or other species of interest)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for extraction

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add the test PA to the incubation mixture to initiate the metabolic reaction. The final concentration of the PA should be within a relevant range based on expected exposure levels or previous studies.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Analysis: Analyze the supernatant for the parent PA and potential metabolites using a validated LC-MS/MS method. The disappearance of the parent compound over time provides an indication of the rate of metabolism.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining acetylcholinesterase activity and can be adapted for screening PAs for their inhibitory potential.

Objective: To quantify the inhibitory effect of a PA on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine (ATCh) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test pyrrolizidine alkaloid

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test PA in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test PA at various concentrations. Include a control group with no inhibitor.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the ATCh solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test PA compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Caption: Metabolic activation of pyrrolizidine alkaloids.

Caption: Workflow for in vitro PA metabolism assay.

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Heleurine Extraction from Heliotropium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotropium is a genus of flowering plants in the borage family, Boraginaceae, known to produce a variety of secondary metabolites, including pyrrolizidine alkaloids (PAs).[1][2] These compounds are of significant pharmacological and toxicological interest. Heleurine is a pyrrolizidine alkaloid identified in several Heliotropium species, such as Heliotropium europaeum and Heliotropium indicum.[1][3][4] This document provides detailed protocols and application notes for the extraction of this compound and other PAs from Heliotropium species, intended for use in research and drug development.

Application Notes

The extraction of PAs from Heliotropium plant material is typically achieved through acid-base extraction techniques, which leverage the basicity of the nitrogen atom in the pyrrolizidine ring. Common solvents for initial extraction include methanol, ethanol, or acidified water.[2][5] Techniques such as maceration, percolation, Soxhlet extraction, and refluxing are employed to enhance extraction efficiency.[2][5] Increased temperatures during extraction can positively influence the yield of PAs.[5]

PAs exist in two forms in plants: free tertiary bases and their corresponding N-oxides. A complete extraction protocol should account for both forms. The N-oxides can be reduced to their corresponding tertiary bases using reagents like zinc dust, allowing for the quantification of total PAs.[3] For analytical purposes, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the identification and quantification of specific alkaloids like this compound.[3][5]

Quantitative Data Summary

The content of this compound and total pyrrolizidine alkaloids can vary significantly depending on the plant species, the part of the plant used, geographical location, and time of collection.[6] The following table summarizes quantitative data from studies on Heliotropium species.

| Plant Species | Plant Part | Alkaloid | Content (% of dry weight) | Analytical Method | Reference |